Cas no 2549050-73-7 (6-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile)

6-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile structure
2549050-73-7 structure
Product Name:6-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile
CAS No:2549050-73-7
MF:C17H20N6
MW:308.380902290344
CID:5314120
PubChem ID:154830407
Update Time:2025-07-23

6-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • F6761-7613
    • 2549050-73-7
    • 6-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile
    • AKOS040727016
    • 6-[Hexahydro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolo[3,4-b]pyrrol-5(1H)-yl]-3-pyridinecarbonitrile
    • Inchi: 1S/C17H20N6/c1-21-9-14(8-20-21)10-22-5-4-15-11-23(12-16(15)22)17-3-2-13(6-18)7-19-17/h2-3,7-9,15-16H,4-5,10-12H2,1H3
    • InChI Key: YHMNPWOSQKMPDR-UHFFFAOYSA-N
    • SMILES: C1=NC(N2CC3CCN(CC4=CN(C)N=C4)C3C2)=CC=C1C#N

Computed Properties

  • Exact Mass: 308.17494466g/mol
  • Monoisotopic Mass: 308.17494466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 473
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 61Ų

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 519.3±50.0 °C(Predicted)
  • pka: 8.46±0.20(Predicted)

6-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile Pricemore >>

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Additional information on 6-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile

Introduction to Compound with CAS No. 2549050-73-7 and Product Name: 6-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile

The compound with the CAS number 2549050-73-7 and the product name 6-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate heterocyclic structure, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The presence of multiple fused rings, including pyrazole, octahydropyrrolo[2,3-c]pyrrole, and pyridine moieties, suggests a high degree of molecular complexity that may contribute to unique pharmacological properties.

Recent research in the domain of heterocyclic chemistry has highlighted the importance of such multifaceted structures in developing novel therapeutic agents. The 1-methyl-1H-pyrazol-4-yl substituent, in particular, is known for its ability to modulate biological pathways through interactions with specific target proteins. This feature makes the compound a promising candidate for further investigation in the context of enzyme inhibition and receptor binding studies. The carbonitrile group at the 3-position of the pyridine ring adds another layer of functionality, potentially influencing both solubility and metabolic stability.

One of the most intriguing aspects of this compound is its structural similarity to known bioactive molecules. For instance, derivatives of octahydropyrrolo[2,3-c]pyrroles have been explored for their anti-inflammatory and antiviral properties. By incorporating a 6-{1-[...methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine core, researchers aim to enhance binding affinity and selectivity towards therapeutic targets. The methyl group at the 1-position of the pyrazole ring further fine-tunes the electronic properties of the molecule, which could be critical for optimizing pharmacokinetic profiles.

Current studies are focusing on synthesizing analogs of this compound to evaluate their biological activity. The use of computational modeling techniques has been instrumental in predicting binding modes and optimizing molecular geometry. These efforts are supported by experimental validations through X-ray crystallography and NMR spectroscopy, which provide insights into molecular interactions at an atomic level. The carbonitrile moiety, in particular, has been shown to engage in hydrogen bonding and π-stacking interactions with biological targets, making it a valuable feature for drug design.

The pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their diverse biological activities and synthetic versatility. The 6-{1-[...methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine scaffold offers a rich platform for modulating various signaling pathways involved in diseases such as cancer, neurodegeneration, and infectious disorders. Researchers are exploring its potential as a lead compound for further derivatization using click chemistry and other modern synthetic strategies.

In conclusion, the compound with CAS number 2549050-73-7 represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of heterocyclic moieties and functional groups positions it as a promising candidate for future drug development. As research progresses, further insights into its pharmacological properties will undoubtedly emerge, contributing to advancements in medicinal chemistry and drug discovery.

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